(R)-3-fluoropiperidine

Conformational Analysis Fluorine Chemistry Molecular Design

(R)-3-fluoropiperidine (CAS 787564-37-8) is a chiral, enantiomerically pure fluorinated heterocyclic amine. As a substituted piperidine, its core value in research and industrial procurement lies in its defined stereochemistry at the 3-position.

Molecular Formula C5H10FN
Molecular Weight 103.14 g/mol
Cat. No. B11759104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-fluoropiperidine
Molecular FormulaC5H10FN
Molecular Weight103.14 g/mol
Structural Identifiers
SMILESC1CC(CNC1)F
InChIInChI=1S/C5H10FN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2/t5-/m1/s1
InChIKeyYUKQZLBLVRAJSW-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Fluoropiperidine: A Quantitative Guide to Procurement Rationale for Chiral Fluorinated Building Blocks


(R)-3-fluoropiperidine (CAS 787564-37-8) is a chiral, enantiomerically pure fluorinated heterocyclic amine. As a substituted piperidine, its core value in research and industrial procurement lies in its defined stereochemistry at the 3-position . This structural feature dictates a specific conformational preference for the fluorine atom, a property that directly impacts molecular interactions and is distinct from its (S)-enantiomer or the racemic mixture [1]. The compound serves as a critical building block for synthesizing drug candidates, with its unique properties often exploited to modulate molecular basicity and metabolic stability in bioactive molecules .

Why Generic 3-Fluoropiperidine Cannot Replace (R)-3-Fluoropiperidine: The Critical Role of Chirality and Conformation


Substituting (R)-3-fluoropiperidine with its (S)-enantiomer, the racemate, or non-fluorinated piperidine is not scientifically or functionally equivalent. Chirality introduces a fundamental difference in 3D molecular shape, leading to divergent binding affinities at biological targets [1]. More critically, the introduction of fluorine at the 3-position induces a counter-intuitive, strong axial conformational preference (up to 100:1 in aqueous solution) [2]. This precise spatial orientation of the fluorine atom is fixed by the (R) stereochemistry and is responsible for the unique modulation of physicochemical properties—such as reducing the basicity (pKa) of the adjacent nitrogen atom—that directly influence drug properties like off-target binding and metabolic stability [3]. These effects are lost or diminished in the racemic mixture or the opposite enantiomer.

Quantitative Evidence of Differentiation for (R)-3-Fluoropiperidine vs. Key Comparators


Conformational Locking: (R)-3-Fluoropiperidine's Axial Fluorine Preference vs. Equatorial Analogs

The presence of a fluorine atom at the 3-position of the piperidine ring in (R)-3-fluoropiperidine dictates a strong and well-characterized conformational bias. Unlike most substituents, which prefer the equatorial position, the fluorine atom exhibits a powerful axial preference [1]. This contrasts with a non-fluorinated piperidine, which has no such bias, and other halogenated piperidines that generally prefer an equatorial orientation. This locked conformation is a key design element for controlling the 3D shape of molecules.

Conformational Analysis Fluorine Chemistry Molecular Design

Modulation of Basicity: Reduced pKa of 3-Fluoropiperidine Motif vs. Non-Fluorinated Piperidine

Incorporating the 3-fluoropiperidine motif into a larger molecule leads to a significant and quantifiable reduction in the basicity (pKa) of the piperidine nitrogen. This is a direct consequence of the electronegative fluorine atom's inductive effect. For example, in a study of T-type calcium channel inhibitors, the lead compound 6 (without a fluorine) had a measured pKa of 8.7. Introduction of a 3-axial fluorine in compound 30 lowered the pKa to 7.9 [1]. This reduction is a primary driver of improved pharmacological properties.

Physicochemical Properties Medicinal Chemistry Drug Safety

Improved hERG Selectivity Profile of 3-Fluoropiperidine-Containing Compound vs. Non-Fluorinated Lead

The pKa reduction conferred by the 3-fluoropiperidine group translates into a tangible improvement in selectivity against the hERG potassium channel, a critical anti-target due to its association with cardiotoxicity. In the same series of T-type calcium channel antagonists, the non-fluorinated lead compound 6 showed limited selectivity with a hERG IC50 of 1934 nM. The 3-fluoropiperidine-containing analog 30 exhibited a >2-fold improvement in selectivity, with a hERG IC50 of 4114 nM, demonstrating a cleaner safety profile [1].

Cardiac Safety Selectivity hERG

Enhanced Metabolic Stability: Rat Clearance of trans-3-Fluoropiperidine Analog vs. Unsubstituted Lead

Strategic placement of a fluorine atom in a piperidine ring is a proven tactic for improving metabolic stability by blocking oxidative metabolism. In a study optimizing AMPK activators, introducing a trans-3-fluoropiperidine moiety (Compound 32) resulted in a dramatic improvement in rat clearance compared to the unsubstituted lead compound. The clearance rate decreased from a value above hepatic blood flow (indicative of rapid metabolism) to a moderate, sustainable level [1].

Pharmacokinetics Drug Metabolism AMPK Activator

Synthetic Accessibility: Enantioselective Preparation of (R)-3-Fluoropiperidine Derivatives with High ee

While the isolated enantiomer's activity may not be quantified, robust methodologies exist for its selective synthesis. This is critical for procurement, as it ensures a reliable supply of material with high and verifiable enantiomeric purity. For instance, a Pd-catalyzed asymmetric allylic alkylation has been developed to provide 3-fluoropiperidine building blocks in up to 92% enantiomeric excess (ee) [1]. This contrasts with earlier methods or racemic syntheses which require costly and wasteful chiral resolution.

Asymmetric Synthesis Enantioselectivity Catalysis

Optimal Scientific and Industrial Use Cases for (R)-3-Fluoropiperidine


Designing CNS-Penetrant Drug Candidates with Improved Safety Margins

For research programs targeting central nervous system (CNS) disorders (e.g., epilepsy, Parkinson's disease), (R)-3-fluoropiperidine is a strategic building block. Evidence from T-type calcium channel inhibitors shows that the 3-fluoropiperidine motif directly lowers pKa, reduces hERG binding (>2-fold improvement), and maintains good brain penetration [1]. This makes it an ideal fragment for designing molecules where a combination of CNS exposure and a wide cardiovascular safety margin is a primary goal [1].

Optimizing Pharmacokinetics by Blocking Metabolic Soft Spots

In lead optimization campaigns where rapid in vivo clearance is a key challenge, (R)-3-fluoropiperidine should be prioritized as a replacement for unsubstituted piperidines. As demonstrated in the development of AMPK activators, this single substitution reduced rat clearance from >70 mL/min/kg to a sustainable 19 mL/min/kg, a >3.7-fold improvement [2]. This use case is directly supported by quantitative pharmacokinetic data [2].

Building Conformationally-Locked Molecular Scaffolds for Target Engagement

For projects where a specific 3D conformation is hypothesized to be essential for target binding, (R)-3-fluoropiperidine is a superior choice. The well-characterized >96:1 axial preference of the fluorine atom, as established by NMR studies, provides a predictable, rigidified scaffold [3]. This property is invaluable for structure-based drug design, allowing medicinal chemists to pre-organize a molecule into its bioactive conformation, which can enhance binding affinity and selectivity [3].

Synthesizing Enantiopure Complex Molecules via Asymmetric Catalysis

(R)-3-fluoropiperidine is the preferred starting material for the enantioselective synthesis of complex, chiral fluorinated compounds. Robust catalytic methods are now available to synthesize 3-fluoropiperidine derivatives with up to 92% ee, enabling access to a wide range of enantioenriched building blocks [4]. Its procurement as a single enantiomer bypasses the need for inefficient chiral resolution steps later in the synthesis, streamlining the production of advanced pharmaceutical intermediates [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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